Funiferine N-oxide

Description

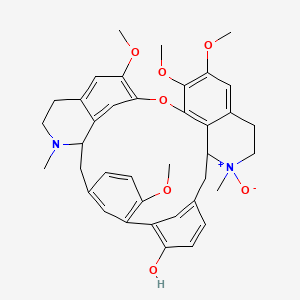

Structure

3D Structure

Propriétés

Numéro CAS |

61912-73-0 |

|---|---|

Formule moléculaire |

C38H42N2O7 |

Poids moléculaire |

638.7 g/mol |

Nom IUPAC |

6,20,21,25-tetramethoxy-15,30-dimethyl-15-oxido-23-oxa-30-aza-15-azoniaheptacyclo[22.6.2.13,7.18,12.114,18.027,31.022,33]pentatriaconta-3(35),4,6,8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-ol |

InChI |

InChI=1S/C38H42N2O7/c1-39-13-11-24-19-33(44-4)34-21-26(24)29(39)17-22-8-10-32(43-3)28(16-22)27-15-23(7-9-31(27)41)18-30-36-25(12-14-40(30,2)42)20-35(45-5)37(46-6)38(36)47-34/h7-10,15-16,19-21,29-30,41H,11-14,17-18H2,1-6H3 |

Clé InChI |

KZRLJDKVZIVKLA-UHFFFAOYSA-N |

SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC(=C(C=C4)OC)C5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CC[N+]6(C)[O-])OC)OC)O)OC |

SMILES canonique |

CN1CCC2=CC(=C3C=C2C1CC4=CC(=C(C=C4)OC)C5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CC[N+]6(C)[O-])OC)OC)O)OC |

Synonymes |

funiferine N-oxide TB-2 |

Origine du produit |

United States |

Discovery and Natural Occurrence of Funiferine N Oxide

Historical Context of Alkaloid Research and Funiferine N-oxide Isolation

The study of alkaloids, a diverse group of naturally occurring organic compounds containing basic nitrogen atoms, has a long and rich history in natural product chemistry. The Menispermaceae family, in particular, has been a significant focus of research due to its extensive repository of alkaloids with complex structures and potential biological activities. Within this broader context, the isolation of this compound represents a specific advancement in understanding the chemical constituents of certain medicinal plants.

The identification and isolation of this compound were reported in the 1970s as part of systematic investigations into the phytochemical profiles of West African medicinal plants. Publications in reputable scientific journals, such as the Journal of Pharmaceutical Sciences and Planta Medica, detailed the discovery of this compound as a novel alkaloid derived from Tiliacora funifera uj.ac.zaresearchgate.netscribd.com. These studies contributed to the growing knowledge base of alkaloid chemistry within the Menispermaceae family.

Botanical Sources and Distribution of this compound

This compound has been identified as a constituent of the plant species Tiliacora funifera researchgate.netdntb.gov.uaepdf.pubcomparewords.comresearchgate.net. This plant belongs to the Menispermaceae family, a group known for its diverse alkaloid content christuniversity.in.

Tiliacora funifera and Menispermaceae Family Investigations The Menispermaceae family is characterized by a wide array of alkaloids, including protoberberine, benzylisoquinoline, and aporphine (B1220529) types christuniversity.in. Tiliacora funifera itself has been a subject of phytochemical research, yielding several alkaloids. Beyond this compound, investigations have identified other compounds such as 'tiliafunimine', isotetrandrine, thalrugosine, isotetrandrone, N,N-dimethylfuniferine, and oblongine (B106143) from various parts of Tiliacora species, including Tiliacora funifera epdf.pubomicsonline.orgdspacedirect.org. These findings underscore the chemical complexity of plants within this genus and family.

Geographic Variations in Alkaloid Chemotypes Tiliacora funifera is native to South Africa, where it is predominantly found in the seasonally dry tropical biome researchgate.net. The species is also recognized for its presence and use in West Africa scribd.comnih.gov. Furthermore, Tiliacora funifera is traded in markets in Mozambique for medicinal purposes nih.gov. While these findings establish the geographical distribution of the plant, the provided scientific literature does not extensively detail specific geographic variations in the alkaloid chemotypes of Tiliacora funifera concerning this compound. The research predominantly focuses on its isolation from the plant rather than regional differences in its chemical composition.

Phytochemical Investigations Leading to this compound Identification

The identification of this compound was the direct result of comprehensive phytochemical investigations conducted on the roots of Tiliacora funifera researchgate.netcomparewords.comresearchgate.net. These studies employed a range of analytical and spectroscopic techniques to isolate, purify, and elucidate the structure of the compound.

This compound has been characterized as a new bis(benzylisoquinoline) alkaloid researchgate.netepdf.pub. Its molecular formula has been determined as C35H42O7N2, with a corresponding molecular weight of approximately 638.2992 epdf.pub. These findings were established through rigorous chemical analysis and structural determination methods, contributing to the catalog of known natural products.

Compound List

this compound

Tiliafunimine

Isotetrandrine

Thalrugosine

Isotetrandrone

N,N-dimethylfuniferine

Oblongine

Nortiliacorinine-A

Chemical Synthesis and Derivatization Strategies for Funiferine N Oxide and Analogues

General Approaches to N-Oxidation of Amine-Containing Compounds

Tertiary amines are commonly oxidized to their corresponding N-oxides. This transformation is a fundamental reaction in organic synthesis, with various methods available. The N-oxide functionality itself is polar and can participate in hydrogen bonding, influencing solubility and reactivity liverpool.ac.ukacs.orgthieme-connect.dewikipedia.orgrsc.org.

Direct Oxidation Methods for Tertiary Amines

Direct oxidation of tertiary amines is the most prevalent method for synthesizing amine N-oxides. This typically involves treating the tertiary amine with an oxygen-transfer reagent.

Peroxy Acids: Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for the direct oxidation of tertiary amines to N-oxides liverpool.ac.ukliverpool.ac.uk. While effective, m-CPBA can be costly and poses safety concerns for large-scale applications nih.gov.

Hydrogen Peroxide (H₂O₂): Hydrogen peroxide is a cost-effective and environmentally friendly oxidant, producing only water as a byproduct acs.orgnih.gov. However, uncatalyzed oxidation with H₂O₂ can be slow, often requiring a large excess of the oxidant and careful removal of residual peroxide due to safety concerns acs.orgnih.gov.

Other Oxidants: Other reagents like alkyl hydroperoxides, biomimetic hydroperoxides, molecular oxygen, ozone, oxaziridines, and selenoxides have also been employed for N-oxidation liverpool.ac.ukliverpool.ac.uk. Potassium peroxymonosulfate (B1194676) (KPMS) has been utilized for the rapid synthesis of alkaloid N-oxides mdpi.com.

Table 1: Common Reagents for Tertiary Amine N-Oxidation

| Reagent | Advantages | Disadvantages |

| m-CPBA (meta-Chloroperoxybenzoic acid) | Effective, widely used, good functional group tolerance in many cases. | High cost, safety concerns for large-scale synthesis. |

| H₂O₂ (Hydrogen Peroxide) | Cost-effective, environmentally friendly (water byproduct), atom-economical. | Can be slow, requires excess oxidant, residual peroxide can be a safety concern, may require catalysts. |

| KPMS (Potassium peroxymonosulfate) | Rapid reaction, mild conditions, effective for alkaloid N-oxides. | Specific applications, less general than H₂O₂ or m-CPBA. |

| Molecular Oxygen (O₂) | Environmentally friendly, abundant. | Often requires harsh conditions (high pressure, temperature) or specific catalysts; sluggish reaction acs.orggoogle.com. |

Catalytic Systems in N-Oxide Formation

Catalytic methods offer more efficient and selective routes for N-oxide synthesis.

Metal Catalysis: Transition metals, particularly those from Groups 5 and 6 (e.g., molybdenum, vanadium, ruthenium), can catalyze the oxidation of tertiary amines using hydroperoxides or molecular oxygen thieme-connect.de. Cobalt(II) Schiff base complexes have been used with molecular oxygen for efficient N-oxidation asianpubs.org. Copper salts, in combination with ligands or other co-catalysts, are also employed in various oxidative transformations involving amines acs.orgrsc.orgumich.edursc.org.

Organocatalysis: Flavin catalysts have been developed for mild and effective H₂O₂ oxidation of tertiary amines asianpubs.org. N-oxyl radicals and oxoammonium cations, often derived from TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), are important organocatalysts for selective oxidation reactions, including those involving nitrogen compounds beilstein-journals.org.

Synthetic Routes to Funiferine N-oxide and Related Bisbenzylisoquinoline N-oxides

The synthesis of this compound specifically requires routes tailored to its complex bisbenzylisoquinoline structure. Bisbenzylisoquinoline alkaloids are a class of compounds found in plants, and their N-oxide derivatives have also been isolated and synthesized ontosight.airesearchgate.netnih.govrsc.org.

While specific published synthetic routes for this compound are not detailed in the provided search results, general strategies for related compounds offer insight. The synthesis of bisbenzylisoquinoline N-oxides often involves the N-oxidation of the parent bisbenzylisoquinoline alkaloid. For instance, the stereochemistry of N-oxide formation in related compounds like calafatine has been studied, yielding diastereomeric α- and β-N-oxides rsc.org. The N-oxidation of other alkaloid classes, such as isoquinolines, has been achieved using methods like copper-catalyzed intramolecular cyclization in water with oxime derivatives, offering selective formation of isoquinolines or their N-oxides rsc.org.

Design and Synthesis of this compound Analogues for Research Purposes

The design and synthesis of analogues are crucial for exploring structure-activity relationships and optimizing biological properties. This involves modifying the Funiferine scaffold and then performing N-oxidation, or synthesizing N-oxides of modified precursors.

Research into analogues of bisbenzylisoquinoline N-oxides focuses on understanding how structural variations impact their pharmacological activities nih.govresearchgate.net. For example, studies on other alkaloid N-oxides have explored modifications to the parent structures to enhance their therapeutic efficacy or to serve as prodrugs nih.gov. The synthesis of N-oxides of modified proline derivatives has also been reported, highlighting the versatility of N-oxidation in creating diverse chemical entities for research liverpool.ac.uk.

Chemical Modification Strategies for Modulating N-Oxide Functionality

The N-oxide group can be a handle for further chemical transformations or can be modulated to alter the compound's properties.

Reduction: N-oxides can be reduced back to the parent tertiary amine using various reagents, such as diboron (B99234) reagents, sulfur reagents, phosphorus reagents, LiAlH₄, or catalytic hydrogenation liverpool.ac.uk. This is useful when the N-oxide is employed as a protecting group.

Rearrangements: Tertiary amine N-oxides can undergo rearrangements like the Meisenheimer rearrangement (to O-allyl hydroxylamines) or Cope eliminations, particularly when allylic or benzylic substituents are present liverpool.ac.uknih.gov.

Reactivity: The N-oxide functionality itself can participate in various reactions. For example, N-oxides can be acylated (Polonovski reaction) or undergo dealkylation in non-classical Polonovski reactions mediated by metal cations nih.gov. Recent work has also explored the transmutation of azaarene N-oxides to all-carbon arenes, replacing the N-oxide moiety with carbon atoms acs.org.

Table 2: Chemical Transformations Involving the N-Oxide Functionality

| Transformation Type | Description | Reagents/Conditions (Examples) | Resulting Functional Group/Product |

| Reduction | Conversion of the N-oxide back to the parent tertiary amine. | (pinB)₂, LiAlH₄, catalytic hydrogenation, sulfur reagents. | Tertiary amine |

| Meisenheimer Rearrangement | Thermally driven sigmatropic rearrangement of N-oxides to O-allyl hydroxylamines (or hydroxylamines). | Thermal conditions. | O-allyl hydroxylamine (B1172632) or hydroxylamine. |

| Cope Elimination | Elimination reaction, often occurring with N-oxides bearing β-hydrogen atoms. | Specific conditions depending on substrate. | Alkene and hydroxylamine. |

| Polonovski Reaction | Acylation of the N-oxide followed by rearrangement and fragmentation. | Acyl halides, anhydrides, carbodiimides; metal cations. | Modified amine derivatives, dealkylation. |

| Ring Transmutation | Conversion of azaarene N-oxides to all-carbon arenes by replacing the N-oxide moiety with carbon atoms. | Specific reagents and conditions for ring transmutation. | All-carbon aromatic ring system. |

Compound List

this compound

Bisbenzylisoquinoline alkaloids

Calafatine 2α-N-oxide

Calafatine 2β-N-oxide

Isoquinoline (B145761) N-oxides

Pyridine N-oxides

Trimethylamine N-oxide (TMAO)

N-methylmorpholine N-oxide (NMO)

Dictamnine

Skimmianine

γ-Fagarine

Tiliacora racemose (Tiliacora acuminata)

(+)-tetrandrine-2'-beta-N-oxide

(-)-2'-norlimacine

(+)-cycleabarbatine

(+)-berbamine

(-)-repandine

(+)-cycleanorine

(+)-daphnandrine

(-)-curine

(+)-coclaurine

(-)-N-methylcoclaurine

(+)-cocsoline 2′-β-N-oxide

(+)-2-norobaberine 2′-β-Noxide

Kurrimine 2′-α-N-oxide

Fenfangjine R

Fenfangjine P

1S,2S-reticuline N α -oxide

1S,2R-reticuline N β -oxide

1R,2R-juziphine N β -oxide

Hexapetaline B

Hexapetaline A

Nefopam N-oxide

Nicotine (B1678760) N-oxide

Platyphylline N-oxide

Atropine N-oxide

Quinine N-oxide

3-cyanopyridine-N-oxide

Triphenylamine

Enamine N-oxides

Mechanistic Investigations of Biological Activities of Funiferine N Oxide

Elucidation of Molecular Targets and Pathways

Research into Funiferine N-oxide aims to unravel its precise molecular targets and the signaling pathways it modulates within cellular models.

This compound, consistent with its classification as a Vinca alkaloid, exerts its primary cellular effects by targeting the microtubule cytoskeleton ontosight.ai. Microtubules are essential components of the cellular structure and are fundamental to the process of cell division, forming the mitotic spindle that segregates chromosomes ub.eduresearchgate.net. This compound functions by inhibiting the polymerization of tubulin, the protein subunit of microtubules ontosight.ai. This disruption of microtubule assembly leads to the formation of abnormal mitotic spindles and consequently arrests the cell cycle at the metaphase stage. Such mitotic arrest prevents the proper segregation of chromosomes, ultimately triggering cell death in rapidly dividing cells, a hallmark of cancer cells ontosight.ai. The dynamic instability of microtubules is crucial for their function, and compounds like this compound interfere with this dynamic equilibrium, leading to cellular dysfunction and death ub.eduresearchgate.net.

Following cell cycle arrest induced by its action on microtubules, this compound has been observed to promote apoptosis, or programmed cell death ontosight.ai. Apoptosis is a highly regulated process essential for tissue homeostasis and the elimination of damaged or unwanted cells researchgate.netmdpi.com. While the specific cascade triggered by this compound is a subject of ongoing research, its induction of apoptosis aligns with the known cytotoxic mechanisms of many anti-cancer agents that disrupt cell division researchgate.netmdpi.com. The process of apoptosis can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases, a family of proteases that execute the cell death program researchgate.netmdpi.com. Research into similar compounds suggests that disruptions in cell cycle progression can lead to DNA damage or cellular stress, which in turn can activate these apoptotic pathways nih.govnih.gov.

Beyond its direct impact on microtubule dynamics and the subsequent induction of apoptosis, the extent to which this compound modulates other intracellular signaling cascades remains an area for further investigation. While compounds in the broader category of natural products and alkaloids can influence various signaling pathways, such as those involving kinases, growth factors, or inflammatory mediators, specific documented interactions for this compound in these additional cascades are not extensively detailed in the provided search results. Research is ongoing to fully elucidate the comprehensive molecular profile of this compound’s interactions within cellular signaling networks.

Preclinical In Vitro Pharmacological Profiling

Preclinical evaluation of this compound involves in vitro assays to assess its efficacy and mechanisms of action in experimental cell systems.

Cell-based assays are fundamental in evaluating the potential of compounds like this compound as anti-cancer agents. These assays typically measure the compound's ability to inhibit cell proliferation or induce cell death in cancer cell lines. Studies have indicated that this compound exhibits significant antiproliferative activity. For instance, Funiferine has demonstrated cytotoxic effects against the KB cell line, with a reported half-maximal inhibitory concentration (IC50) value.

Table 1: Antiproliferative Activity of Funiferine Against KB Cells

| Cell Line | Compound | IC50 (µM) | Reference |

| KB | Funiferine | 25.69 | ucl.ac.uk |

The IC50 value represents the concentration of the compound required to inhibit a specific biological or cellular activity (in this case, cell proliferation) by 50%. This data point is crucial for characterizing the potency of this compound in vitro reactionbiology.com.

The primary molecular target identified for this compound, and indeed for Vinca alkaloids, is tubulin, a key protein in microtubule assembly ontosight.ainih.gov. By binding to tubulin, this compound disrupts microtubule dynamics, which is a form of receptor binding and functional inhibition. While specific studies detailing this compound's interaction with other discrete enzymes or receptors are not extensively detailed in the provided search results, its mechanism of action is intrinsically linked to its interaction with the tubulin protein complex. Other N-oxide compounds have been shown to interact with various enzymes and receptors, such as farnesoid X receptor (FXR) or inhibit enzymes like triosephosphate isomerase nih.govsrce.hr, but direct evidence for this compound engaging with these specific targets is limited in the current literature scope. The focus remains on its well-established interaction with tubulin as the primary mechanism driving its antiproliferative and cytotoxic effects.

Structure-Activity Relationship (SAR) Studies of this compound and its N-oxide Moiety

Influence of N-Oxide Functionality on Target Binding and Molecular Interactions

The N-oxide group (N+–O–) in organic molecules, including alkaloids, is a polar functional group that can significantly alter a compound's physicochemical properties and its interactions with biological targets nih.govnih.gov. In the context of this compound, the N-oxide moiety can influence target binding through several mechanisms:

Polar Interactions and Hydrogen Bonding: The highly polar N+–O– bond can participate in strong electrostatic interactions and hydrogen bonding with amino acid residues in target proteins nih.govjchemrev.com. This can lead to enhanced binding affinity or altered binding modes compared to the parent amine. The oxygen atom, with its partial negative charge, can act as a hydrogen bond acceptor, while the positively charged nitrogen can influence interactions with electron-rich regions of a biological target nih.govjchemrev.com.

Redox Reactivity: In some cases, N-oxides can exhibit special redox reactivity, which can be important for drug targeting and cytotoxicity nih.gov. This reactivity might involve reduction to the parent amine or other transformations within the cellular environment, potentially leading to the release of active species or altered metabolic pathways.

While specific studies detailing the precise binding interactions of this compound with its molecular targets are limited in the provided information, the general principles of N-oxide chemistry in medicinal chemistry suggest these potential roles nih.govnih.gov. The N-oxide functionality in alkaloids, in general, has been noted to contribute to various biological activities, including antimicrobial and cytotoxic effects nih.gov.

Impact of Structural Modifications on Biological Activity

The broader class of bisbenzylisoquinoline alkaloids, to which this compound belongs, has demonstrated a range of biological activities, including antiprotozoal effects against Leishmania sp. and Trypanosoma cruzi researchgate.netscielo.org.co. Structure-activity relationship (SAR) studies on related compounds are essential for understanding how modifications to the this compound structure might influence its efficacy.

Bisbenzylisoquinoline Core: The core bisbenzylisoquinoline structure is fundamental to the activity of many related compounds. Variations in the substitution patterns, such as the presence and position of methoxy (B1213986) groups or hydroxyl groups, and the connectivity between the isoquinoline (B145761) units, are known to significantly impact biological activity researchgate.netscielo.org.co. For instance, certain bisbenzylisoquinoline alkaloids have shown varying degrees of activity against protozoan parasites, suggesting that specific structural arrangements within this class are critical for potency and selectivity researchgate.netscielo.org.co.

N-Oxidation of Alkaloids: The conversion of tertiary amines to N-oxides is a common strategy in medicinal chemistry to modify pharmacological properties nih.govnih.gov. While specific comparative studies on Funiferine versus this compound are not detailed in the provided search results, general trends indicate that N-oxidation can lead to altered biological profiles. For example, N-oxides can sometimes act as prodrugs, being reduced in vivo to the parent amine, or they may possess distinct activities due to the altered polarity and electronic distribution nih.govnih.gov. The isolation of this compound alongside other alkaloids from plant sources suggests its natural occurrence and potential biological relevance researchgate.netresearchgate.net.

The investigation into this compound's biological activities would ideally involve comparative studies with its parent compound (Funiferine) and other structurally related bisbenzylisoquinoline alkaloids to elucidate the specific contributions of the N-oxide group and other structural elements to its pharmacological profile.

Metabolic Transformations of Funiferine N Oxide in Research Models

In Vitro Metabolic Stability and Biotransformation Pathways

In vitro studies are fundamental for assessing the metabolic stability of drug candidates and identifying their primary biotransformation pathways. Metabolic stability refers to the rate at which a compound is degraded by metabolic enzymes. For N-oxides, like Funiferine N-oxide, these transformations can involve various enzymatic reactions, including oxidation, reduction, and hydrolysis. Document chemistry-chemists.com indicates that this compound undergoes biotransformation and possesses a degree of metabolic stability, suggesting it is not immediately degraded. Furthermore, it is noted that "The N-oxides and the pyrroles are therefore formed by separate enzymic path" chemistry-chemists.com, implying that different enzymatic systems may be responsible for distinct metabolic alterations of the N-oxide moiety or other parts of the molecule. General in vitro metabolic stability testing typically involves incubating the compound with liver microsomes or hepatocytes to observe its disappearance over time bdj.co.jpwuxiapptec.com.

Enzymatic Reduction of N-Oxides in Biological Systems (e.g., FMO, CYP, nitroreductases)

The formation of N-oxides is primarily mediated by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450 (CYP) enzymes, with FMOs being particularly recognized for their role in the N-oxygenation of nucleophilic, lipophilic tertiary amines al-edu.comhyphadiscovery.comnih.govnih.govjbclinpharm.org. These enzymes catalyze the addition of an oxygen atom to the nitrogen atom, forming the N-oxide. FMOs are known for their thermal lability, which can impact experimental design and interpretation al-edu.com.

Conversely, the reduction of N-oxides back to their parent amines or other reduced forms is also a significant metabolic process. This reduction can be carried out by various enzymatic systems, including certain CYP isoforms and microbial nitroreductases (NTRs), which are prevalent in the gut microbiota nih.govnih.govnih.gov. Hemeproteins have also been implicated in mediating N-oxide reductions through 2e- reduction mechanisms nih.gov. The observation that N-oxides and pyrroles are formed via separate enzymatic pathways chemistry-chemists.com suggests that the reduction of this compound might involve specific enzymes distinct from those responsible for other metabolic transformations.

Role of N-Oxidation/Reduction in Prodrug Activation Mechanisms in Preclinical Models

N-oxides are frequently explored as prodrugs, designed to be metabolically activated within the body to release the active parent compound hyphadiscovery.comnih.govnih.govresearchgate.netsemanticscholar.org. This activation typically occurs through reduction of the N-oxide moiety. Such prodrug strategies are particularly relevant in preclinical models, where the selective activation of a drug under specific physiological conditions, such as tumor hypoxia, can enhance therapeutic efficacy while minimizing systemic toxicity nih.govresearchgate.net. Some N-oxide metabolites have been found to retain or even exhibit increased pharmacological activity compared to their parent drugs hyphadiscovery.com. The phenomenon of "retro-reduction," where N-oxide metabolites are converted back to their parent tertiary amine, is a recognized metabolic pathway with potential implications for drug pharmacokinetics and clinical pharmacology jbclinpharm.org. While these principles are well-established for N-oxide prodrugs, the specific role of this compound as a prodrug activated by reduction in preclinical research models would necessitate targeted studies.

Metabolite Identification and Characterization in Research Samples

The accurate identification and characterization of metabolites are crucial for understanding metabolic pathways. Advanced analytical techniques, including high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) or gas chromatography (GC), are essential tools in this process thermofisher.commdpi.comresearchgate.net. Techniques such as Orbitrap mass spectrometry and GC-MS, alongside tandem mass spectrometry (MS/MS), provide the necessary resolution and fragmentation data to determine accurate mass, isotopic patterns, and structural features of metabolites thermofisher.commdpi.comresearchgate.net. Document chemistry-chemists.com emphasizes that initial identification, for instance via GC-MS, should be complemented by full characterization, underscoring the importance of comprehensive analytical approaches in research samples to confirm the identity and structure of metabolic products.

Compound List:

Funiferine

this compound

Advanced Analytical Methodologies for Funiferine N Oxide Research

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Quantification in Research Samples

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural confirmation and characterization of alkaloid N-oxides like Funiferine N-oxide. Techniques such as liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-Q-ToF-MS) provide highly accurate mass measurements, which are critical for confirming the elemental composition of a molecule. nih.gov

In the analysis of N-oxides, HRMS is used to verify the presence of an additional oxygen atom compared to the parent alkaloid. nih.gov This is achieved by comparing the experimentally measured mass of the protonated molecular ion ([M+H]⁺) with the theoretically calculated value. The high mass accuracy of HRMS allows for unambiguous confirmation of the molecular formula. nih.gov

Furthermore, tandem mass spectrometry (MS²) experiments are employed for detailed structural elucidation. By inducing fragmentation of the molecular ion, researchers can study the resulting fragment ions to understand the molecule's structure and the location of the N-oxide group. mdpi.com For instance, the fragmentation pattern of an N-oxide often shows similarities to the parent alkaloid but also characteristic losses that indicate the presence of the N-O bond. mdpi.com This comprehensive understanding of the fragmentation process is a prerequisite for the definitive structure elucidation of alkaloid N-oxides. mdpi.com HRMS has also been successfully used to identify the products of electrochemical reduction of N-oxides, confirming their conversion back to the parent alkaloid. mdpi.com

| Compound | Calculated [M+H]⁺ (m/z) | Measured [M+H]⁺ (m/z) | Difference (ppm) |

|---|---|---|---|

| Quinine N-oxide | 341.1865 | 341.1859 | -1.76 |

| Atropine N-oxide | 306.1705 | 306.1700 | -1.63 |

| Nefopam N-oxide | 270.1494 | 270.1489 | -1.85 |

| Nicotine (B1678760) N-oxide | 179.1184 | 179.1179 | -2.79 |

This table presents exemplary data on the comparison of calculated and measured mass-to-charge ratios for several alkaloid N-oxides, demonstrating the high accuracy of HRMS in their identification. Data adapted from related research on alkaloid N-oxides. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed three-dimensional structure and conformation of complex molecules like this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to establish the connectivity of atoms and their spatial relationships. researchgate.net

For bisbenzylisoquinoline alkaloids and their N-oxides, 1D NMR experiments such as proton (¹H) and carbon-13 (¹³C) spectroscopy provide initial information about the chemical environment of each atom. nih.govnih.gov The formation of an N-oxide group significantly alters the electron density around the nitrogen atom and adjacent carbons, leading to characteristic changes in their chemical shifts in the ¹³C NMR spectrum. nih.gov These shifts are diagnostic for confirming the presence and location of the N-oxide functionality. nih.gov

2D NMR techniques are crucial for piecing together the complex structure. Correlation Spectroscopy (COSY) is used to identify proton-proton couplings within the molecule, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal one-bond and multiple-bond correlations between protons and carbons, respectively. nih.gov For determining the conformation, Nuclear Overhauser Effect Spectroscopy (NOESY) experiments can identify protons that are close to each other in space, providing critical data for 3D modeling. nih.gov This comprehensive suite of NMR experiments is essential for the unambiguous structural and conformational analysis of new alkaloid N-oxides. nih.gov

Advanced Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, UPLC)

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are fundamental for the isolation, separation, and purity assessment of this compound from complex plant extracts. nih.govresearchgate.net Given that alkaloids are often basic compounds, reversed-phase chromatography is commonly employed for their separation. researchgate.netelsevierpure.com

The separation of bisbenzylisoquinoline alkaloids is typically achieved using C18 or phenyl-hexyl columns with a gradient elution system. nih.govmdpi.com The mobile phase often consists of an organic solvent like acetonitrile (B52724) or methanol (B129727) mixed with an aqueous buffer. nih.govnih.gov The pH of the mobile phase is a critical parameter for achieving good peak shape and resolution for basic alkaloids. researchgate.net Acidic mobile phases (e.g., using formic acid) or basic buffers (e.g., phosphate (B84403) buffer at pH 8.0) can be used to ensure the analytes are in a consistent ionic state, which improves chromatographic performance. nih.govnih.gov Additives such as triethylamine (B128534) are sometimes used to mask residual silanol (B1196071) groups on the stationary phase, reducing peak tailing. researchgate.net

UPLC systems, which use smaller particle size columns (typically under 2 µm), offer significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and much faster analysis times. nih.gov These methods, often coupled with mass spectrometry (UPLC-MS/MS), are ideal for analyzing complex mixtures and quantifying specific alkaloids in various samples. nih.gov

| Alkaloid Type | Column | Mobile Phase | Detection |

|---|---|---|---|

| Bisbenzylisoquinoline Alkaloids | Reversed-Phase | Acetonitrile / Phosphate Buffer (pH 8.0), gradient | UV |

| Menispermum Alkaloids (Dauricine, etc.) | ACQUITY UPLC® BEH C18 (1.7 µm) | Acetonitrile / 0.1% Formic Acid, gradient | MS/MS |

| Isoquinoline (B145761) Alkaloids (Corydalis sp.) | Reversed-Phase C18 | Acetonitrile / 10 mM Ammonium Acetate with 0.2% Triethylamine (pH 5.0), gradient | DAD |

This table summarizes various HPLC/UPLC conditions used for the separation of bisbenzylisoquinoline and related alkaloids, illustrating the common approaches for their analysis. nih.govelsevierpure.comnih.gov

Electrochemical Methods for Redox Characterization of N-Oxides

Electrochemical methods, such as voltammetry, provide valuable insights into the redox properties of alkaloid N-oxides. mdpi.com These techniques are used to study the mechanism of reduction of the N-oxide group. Research has shown that alkaloid N-oxides can be electrochemically reduced at the surface of mercury-based electrodes. mdpi.com

The studies typically demonstrate that the N-oxide is reduced back to its original parent alkaloid form. mdpi.com This process is significant as it can shed light on potential metabolic pathways in living organisms, where similar reduction reactions might occur. mdpi.com By combining electrochemical techniques with mass spectrometry, researchers can isolate and identify the products of the electrochemical reaction, confirming the reduction mechanism. mdpi.com Understanding the electrochemical behavior of these compounds is crucial for studies related to drug metabolism and toxicity. mdpi.com

Development of Quantitative Analytical Methods for Biological Matrices in Research Studies

To understand the pharmacokinetic profile of compounds like this compound, it is essential to develop sensitive and robust quantitative analytical methods for their detection in biological matrices such as plasma, urine, and feces. nih.gov UPLC-MS/MS is the technique of choice for this purpose due to its high specificity, sensitivity, and speed. nih.gov

The development of such a method involves several key steps. First, an efficient sample preparation protocol is established, which often involves protein precipitation with a solvent like acetonitrile, followed by centrifugation to obtain a clean supernatant for injection. nih.gov Chromatographic conditions are optimized to achieve a rapid and effective separation of the analyte from endogenous matrix components. nih.gov

The method must then be rigorously validated according to established guidelines. Key validation parameters include linearity (the range over which the detector response is proportional to the analyte concentration), the lower limit of quantification (LLOQ), accuracy, precision (both within a day and between days), extraction recovery, and matrix effect. nih.gov A successful validation ensures that the method is reliable and can be applied to real-world pharmacokinetic and excretion studies in research animals. nih.gov

| Parameter | Daucicoline | Daurisoline | Dauricine |

|---|---|---|---|

| Matrix | Rat Plasma, Urine, Feces | Rat Plasma, Urine, Feces | Rat Plasma, Urine, Feces |

| LLOQ (ng/mL) | 1.5 - 5.0 | 1.5 - 5.0 | 1.5 - 5.0 |

| Correlation Coefficient (r²) | > 0.9903 | > 0.9903 | > 0.9903 |

| Extraction Recovery (%) | > 78.3% | > 78.3% | > 78.3% |

| Precision (RSD%) | Satisfactory | Satisfactory | Satisfactory |

| Accuracy (RE%) | Satisfactory | Satisfactory | Satisfactory |

This table shows a summary of validation parameters for a UPLC-MS/MS method developed for the quantification of related alkaloids in various biological matrices, highlighting the performance metrics required for such assays. nih.gov

Computational and Theoretical Studies on Funiferine N Oxide

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

No molecular docking or dynamics simulation studies specifically investigating Funiferine N-oxide were found in the available literature. Such studies are crucial for predicting how a molecule might bind to a biological target, like an enzyme or receptor, offering insights into its potential pharmacological effects. While this methodology is commonly used for various natural compounds, it has not been publicly applied to this compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity

There is no evidence of published quantum chemical calculations performed to determine the electronic structure and reactivity of this compound. These theoretical calculations, often employing Density Functional Theory (DFT), are used to understand a molecule's stability, reactivity, and spectroscopic properties by analyzing its electron distribution and orbital energies mdpi.com. Computational studies have been conducted on the N-O bond dissociation enthalpies and structures of other amine and lactam N-oxides, but this compound was not included in these analyses researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activity of this compound Analogues

A search for QSAR models developed for this compound analogues returned no results. QSAR modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity, enabling the prediction of activity for new, untested analogues nih.govresearchgate.net. The development of a QSAR model requires a dataset of structurally related compounds with measured biological activities, which does not appear to exist for analogues of this compound.

In Silico Prediction of Metabolic Pathways for N-Oxides

While in silico tools and methodologies exist for predicting the metabolic fate of chemical compounds, no studies have been published that apply these methods to this compound. Research into the metabolism of other N-oxide compounds, such as the microbial biotransformation of papaverine (B1678415) to Papaverinol-N-Oxide or the microsomal metabolism of other complex molecules, has been conducted researchgate.netmdpi.com. However, the specific metabolic pathways of this compound remain unexplored through these computational approaches.

Future Research Directions and Unexplored Avenues for Funiferine N Oxide

Expanding the Scope of Mechanistic Biological Activity Investigations

Current understanding of Funiferine N-oxide's biological activity is largely inferred from its classification as a Vinca alkaloid, primarily targeting microtubule dynamics ontosight.ai. However, detailed mechanistic studies specific to this compound are limited. Future research should aim to elucidate the precise molecular targets and signaling pathways influenced by this compound. This includes investigating its interaction with specific tubulin isoforms, identifying downstream cellular effects beyond cell cycle arrest, and exploring potential off-target activities that could inform its therapeutic profile. Comparative studies with other Vinca alkaloids could reveal unique mechanistic properties of this compound. Furthermore, exploring its potential in non-cancerous cellular processes or diseases where microtubule regulation is implicated could uncover novel applications.

Novel Synthetic Methodologies for Enhanced Accessibility and Efficiency

The isolation of this compound from natural sources can be challenging and may yield limited quantities researchgate.netnih.govresearchgate.net. Developing efficient and scalable synthetic methodologies is crucial for comprehensive research and potential therapeutic development. Current research often relies on isolation from plant roots, which may not be sustainable for large-scale production researchgate.netnih.govresearchgate.net. Future efforts should focus on designing novel synthetic routes that offer higher yields, greater stereoselectivity, and improved cost-effectiveness. Exploring greener synthetic approaches, utilizing catalytic methods, and optimizing reaction conditions to minimize by-products are key areas for investigation. The development of robust synthetic pathways would ensure a consistent and abundant supply of this compound for in-depth studies and preclinical evaluations.

Advanced Biosynthetic Engineering for Optimized Production in Plant Systems

As this compound is a natural product derived from plants like Tiliacora funifera researchgate.netnih.govresearchgate.net, advanced biosynthetic engineering presents a promising avenue for optimized production. Research could focus on understanding the specific plant enzymes and genetic pathways involved in the biosynthesis of this compound. By identifying and characterizing these biosynthetic genes, it may be possible to engineer plant cell cultures or other host systems for enhanced production. This could involve metabolic engineering strategies, such as overexpression of key biosynthetic enzymes or the introduction of heterologous genes into microbial hosts, to achieve higher yields and potentially novel derivatives. Such approaches could offer a more sustainable and controlled method for producing this compound compared to traditional extraction.

Development of Targeted Delivery Systems in Preclinical Models

While this compound exhibits anti-cancer properties, its therapeutic efficacy can be limited by factors such as poor bioavailability, non-specific distribution, and potential toxicity ontosight.ai. The development of targeted delivery systems is essential for improving its pharmacokinetic profile and enhancing its therapeutic index. Future research should explore various drug delivery platforms, including nanoparticles, liposomes, or antibody-drug conjugates, designed to specifically deliver this compound to tumor sites. Preclinical studies are needed to evaluate the efficacy and safety of these targeted delivery systems in relevant animal models. Such advancements could significantly improve the drug's ability to reach its target while minimizing systemic exposure and associated side effects.

Integration of Multi-Omics Approaches in this compound Research

To gain a holistic understanding of this compound's biological impact, the integration of multi-omics approaches is highly recommended. Combining genomics, transcriptomics, proteomics, and metabolomics can provide comprehensive insights into how this compound interacts with cellular systems at multiple levels. For instance, transcriptomic analysis could reveal gene expression changes induced by this compound, while proteomic studies could identify protein-protein interactions or changes in enzyme activity. Metabolomic profiling can further elucidate the compound's metabolic fate and its influence on cellular metabolic pathways. Such integrated approaches can accelerate the discovery of novel biological activities, identify biomarkers for efficacy or toxicity, and provide a systems-level understanding of its mechanism of action, thereby guiding future research and development efforts.

Q & A

Q. Advanced Research Focus

- SAR Fingerprinting: Generate substructure queries (e.g., aromatic N-oxide core, substituent positions) and screen against public/proprietary mutagenicity databases.

- Alert Validation: If this compound matches substructures linked to DNA reactivity (e.g., quindioxin-like motifs), conduct Ames tests with TA98 and TA100 strains ± metabolic activation .

Note: General aromatic N-oxide alerts may lack specificity; prioritize subclass-specific alerts (e.g., benzo-oxadiazole N-oxides) for accurate risk profiling .

How can contradictory data on this compound’s cellular uptake mechanisms be resolved?

Q. Advanced Research Focus

- Knockout Models: Compare uptake in OCT1-transfected HEK293 cells vs. OCT1-knockout lines (see sorafenib N-oxide transport studies ).

- Inhibitor Screens: Test uptake in the presence of OCT1 inhibitors (e.g., corticosterone) or broad-spectrum transporter blockers.

- Transcriptomics: Profile transporter gene expression (e.g., SLCO, ABCB1) in cell lines used for uptake assays.

Report raw data in appendices and highlight methodological variables (e.g., cell passage number, incubation time) that may explain discrepancies .

What computational tools are suitable for modeling this compound’s interactions with biological targets?

Q. Advanced Research Focus

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to predict binding affinities to cytochrome P450 isoforms or DNA repair enzymes.

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of N-oxide interactions under physiological conditions.

- QSAR Modeling: Train models on public mutagenicity datasets (e.g., Leadscope’s expert rules) to prioritize high-risk derivatives .

How should researchers design dose-response studies to evaluate this compound’s therapeutic efficacy and toxicity?

Q. Advanced Research Focus

- In Vivo: Use log-spaced dosing (e.g., 1, 3, 10 mg/kg) in rodent models, monitoring plasma concentrations via LC-MS/MS.

- Toxicokinetics: Calculate AUC, Cmax, and half-life; correlate with histopathology (e.g., liver/kidney sections).

- Statistical Power: Predefine sample sizes (n=8–10/group) using pilot data and ANOVA-based power analysis .

What protocols ensure robust quantification of this compound metabolites in microbial co-culture systems?

Q. Advanced Research Focus

- Sample Preparation: Lyophilize cultures, extract with methanol:water (80:20), and centrifuge at 14,000×g to remove particulates.

- GC-MS Parameters: Derivatize metabolites (e.g., BSTFA for hydroxyl groups) and use splitless injection with a DB-5MS column.

- Data Normalization: Express metabolite levels relative to total protein content or internal standards (e.g., deuterated TMAO) .

How can researchers address inconsistencies in this compound’s stability profiles across different solvents?

Q. Advanced Research Focus

- Forced Degradation Studies: Expose the compound to heat (40–60°C), light (ICH Q1B), and varied pH (1–13) for 48 hours.

- Stability-Indicating Assays: Monitor degradation products via UPLC-PDA; confirm identities using HRMS/MS.

- Solvent-Specific Kinetics: Calculate degradation rate constants (k) in DMSO vs. aqueous buffers; report Arrhenius plots for temperature-dependent decay .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.